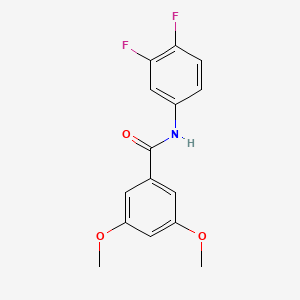

![molecular formula C15H13FN4O2 B5510480 8-fluoro-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-quinolinecarboxamide](/img/structure/B5510480.png)

8-fluoro-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-quinolinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step chemical reactions, starting from simple precursors to achieve the desired structural complexity and functionalization. For instance, Gracheva et al. (1982) described the synthesis of quinoline derivatives by condensation, followed by hydrogenolysis and reaction with propargyl bromide, highlighting the methodological diversity in synthesizing quinoline compounds (Gracheva, Kovel'man, & Tochilkin, 1982). Similarly, Kethireddy et al. (2017) demonstrated the synthesis of quinoxaline and 1,3,4-oxadiazole derivatives, emphasizing the importance of quinoxalines and oxadiazoles in medicinal chemistry (Kethireddy, Kotakommula, Eppakayala, & Mariganti, 2017).

Molecular Structure Analysis

The molecular structure of quinoline derivatives plays a critical role in their biological activity. Vaksler et al. (2023) proposed the synthesis of a quinoline derivative with potential antimicrobial and antiviral drug applications, where the molecular and crystal structures were defined and described, showcasing the significance of structural analysis in drug design (Vaksler, Hryhoriv, Ivanov, Kovalenko, Georgiyants, & Langer, 2023).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, contributing to their broad spectrum of biological activities. Faldu et al. (2014) synthesized quinoline derivatives and screened them for antimicrobial activity, illustrating the chemical diversity and potential therapeutic applications of these compounds (Faldu, Talpara, Bhuva, Vachharajani, & Shah, 2014).

Scientific Research Applications

Antimycobacterial Evaluation

A study by Dinakaran et al. (2008) involved the synthesis and evaluation of novel derivatives for antimycobacterial activity. The synthesized compounds were tested against various strains of Mycobacterium tuberculosis, demonstrating significant in vitro and in vivo activity. The most active compound exhibited substantial bacterial load reduction in lung and spleen tissues, highlighting the potential of such derivatives in treating mycobacterial infections (Dinakaran, Senthilkumar, Yogeeswari, China, Nagaraja, & Sriram, 2008).

Fluorescent Derivative Synthesis

Gracheva et al. (1982) described the synthesis of quinoline derivatives with fluorogenic groups. This research focuses on the development of compounds that could be used in biochemistry and medicine for studying biological systems, highlighting the versatility of quinoline derivatives in scientific research (Gracheva, Kovel'man, & Tochilkin, 1982).

Antibacterial Activity of Quinolone Derivatives

Inoue et al. (1994) synthesized a novel series of tetracyclic quinolone antibacterials incorporating thiazolopyrazine. These compounds exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), suggesting the potential of quinoline derivatives in developing new antibacterial agents (Inoue, Kondo, Taguchi, Jinbo, Sakamoto, & Tsukamoto, 1994).

Synthesis and Characterization of Novel Derivatives

Adimule et al. (2014) conducted a study on the synthesis of novel 8-hydroxy quinolone substituted 1,3,4-oxadiazole compounds, exploring their antibacterial and anticancer properties. This work exemplifies the ongoing efforts to develop new compounds with potential therapeutic applications, demonstrating the significance of quinoline derivatives in medicinal chemistry (Adimule, Medapa, Jagadeesha, Kulkarni, Kumar, & Rao, 2014).

GABAA/Benzodiazepine Receptor Activity

Tenbrink et al. (1994) explored a new series of compounds, including imidazo[1,5-a]quinoxaline amides and carbamates, for their high affinity binding to the GABAA/benzodiazepine receptor. This study provides insight into the role of quinoline derivatives in neurological research, potentially contributing to the development of new therapeutic agents for neurological disorders (Tenbrink, Im, Sethy, Tang, & Carter, 1994).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

8-fluoro-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]quinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN4O2/c1-9-18-19-13(22-9)8-20(2)15(21)12-7-6-10-4-3-5-11(16)14(10)17-12/h3-7H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYIWWLCENOSJSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)CN(C)C(=O)C2=NC3=C(C=CC=C3F)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-[3-(1H-pyrazol-1-yl)benzoyl]-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5510398.png)

![1-(2-methyl-5-{[2-(1,3-thiazol-2-yl)-1-piperidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B5510407.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-N-[(2-propoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5510411.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1,2,3,4-tetrahydro-2-naphthalenecarboxamide hydrochloride](/img/structure/B5510418.png)

![3-[(6-methyl-3-pyridazinyl)oxy]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5510423.png)

![4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5510440.png)

![N-[2-(2-methoxyphenyl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5510442.png)

![6-bromo-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5510451.png)

![N-[(3S*,4R*)-1-(5,6-dimethyl-4-pyrimidinyl)-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5510492.png)

![4-(5-methyl-2-pyridinyl)-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-piperidinol](/img/structure/B5510504.png)